molecular formula C15H12N2O B079410 4-[(4-Methoxybenzylidene)amino]benzonitrile CAS No. 13036-19-6

4-[(4-Methoxybenzylidene)amino]benzonitrile

Cat. No. B079410
CAS RN: 13036-19-6
M. Wt: 236.27 g/mol
InChI Key: SZTAFPBCQLNZQR-UHFFFAOYSA-N
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Description

4-[(4-Methoxybenzylidene)amino]benzonitrile is a chemical compound with the molecular formula C15H12N2O . It has a molecular weight of 236.27 g/mol . The IUPAC name for this compound is 4-[(4-methoxyphenyl)methylideneamino]benzonitrile .


Molecular Structure Analysis

The 4-[(4-Methoxybenzylidene)amino]benzonitrile molecule contains a total of 31 bonds. There are 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 imine (aromatic), 1 nitrile (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

4-[(4-Methoxybenzylidene)amino]benzonitrile has a molecular weight of 236.27 g/mol . The InChI string for this compound is InChI=1S/C15H12N2O/c1-18-15-8-4-13(5-9-15)11-17-14-6-2-12(10-16)3-7-14/h2-9,11H,1H3 . The canonical SMILES for this compound is COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N .

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

Research has demonstrated the potential of new zinc phthalocyanine derivatives, substituted with Schiff base-containing benzenesulfonamide groups, for applications in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them excellent candidates as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Liquid Crystal Research

Studies on proton magnetic resonance lines in liquid crystalline phases of similar compounds have contributed to understanding the behavior of these materials under various temperatures and their potential applications in display technologies (Gerofsky, Moses, Fink, Grover, & Ross, 1976).

Spectroscopic and Theoretical Analysis

Another area of application involves the spectroscopic and theoretical analysis of Schiff base derivatives. Such analyses provide insights into the structural, electronic, and photophysical properties of these compounds, which are essential for their applications in materials science, catalysis, and as molecular probes (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).

Antimicrobial and Antifungal Applications

Schiff bases derived from 4-aminobenzoic acid, including similar compounds, have been screened for their potential as antimicrobial agents. This research is crucial for developing new antibiotics and antifungal agents to combat resistant strains of bacteria and fungi (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).

Nanofabrication and Photophysical Studies

Excited-state intramolecular proton transfer (ESIPT) compounds, including derivatives of the target compound, have shown aggregation-induced enhanced emission (AIEE) and nanofabrication mediated white light emission. These properties are significant for developing new optical and electronic materials, including white light-emitting diodes (Kundu, Hariharan, Prabakaran, Moon, & Anthony, 2016).

Antioxidant Potential

The compound has been synthesized and characterized for its potential antioxidant properties, indicating its utility in pharmacological and biochemical research focused on oxidative stress and related diseases (Sen, Efil, Bekdemir, & Dinçer, 2017).

Anticancer Activity

New oxazolone scaffolds, incorporating 4-methoxybenzylidene units, have been synthesized and shown potent anticancer activity against several human cancer cell lines, highlighting their potential in cancer therapy research (2020).

properties

IUPAC Name

4-[(4-methoxyphenyl)methylideneamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-18-15-8-4-13(5-9-15)11-17-14-6-2-12(10-16)3-7-14/h2-9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTAFPBCQLNZQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065330
Record name Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]-
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Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxybenzylidene)amino]benzonitrile

CAS RN

13036-19-6, 98986-84-6
Record name 4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile
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Record name Benzonitrile, 4-(((4-methoxyphenyl)methylene)amino)-
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Record name Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]-
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Record name Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]-
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Record name 4-[(4-methoxybenzylidene)amino]benzonitrile
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Record name 4-((4-Methoxybenzylidene)amino)benzonitrile
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